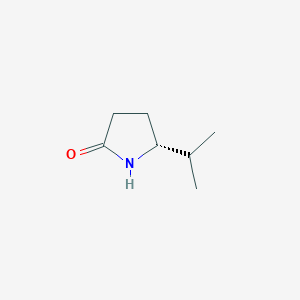

(R)-5-isopropylpyrrolidin-2-one

Description

(R)-5-Isopropylpyrrolidin-2-one is a chiral pyrrolidinone derivative characterized by a five-membered lactam ring with an isopropyl substituent at the 5-position and an (R)-configured stereocenter. Pyrrolidinones are structurally significant due to their presence in natural products and pharmaceuticals, often contributing to bioactivity through hydrogen bonding and conformational rigidity.

Properties

IUPAC Name |

(5R)-5-propan-2-ylpyrrolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-5(2)6-3-4-7(9)8-6/h5-6H,3-4H2,1-2H3,(H,8,9)/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IASLVFGXHJQWAB-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1CCC(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-5-isopropylpyrrolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of ®-2-amino-3-methylbutanoic acid with acetic anhydride, followed by cyclization to form the pyrrolidinone ring. The reaction conditions often include the use of solvents such as toluene or dichloromethane and catalysts like p-toluenesulfonic acid to facilitate the cyclization process.

Industrial Production Methods: In industrial settings, the production of ®-5-isopropylpyrrolidin-2-one may involve large-scale synthesis using similar cyclization reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: ®-5-isopropylpyrrolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the isopropyl group or the nitrogen atom of the pyrrolidinone ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted pyrrolidinones with various functional groups.

Scientific Research Applications

®-5-isopropylpyrrolidin-2-one has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor or receptor ligand.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ®-5-isopropylpyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Analogues

Pyrrolidinone Derivatives

a. 3-(4-Hydroxy-6-pyranonyl)-5-isopropylpyrrolidin-2-one

- Structure: Differs by a 4-hydroxy-6-pyranonyl group at the 3-position.

- Bioactivity : Exhibits insecticidal activity against cotton aphids at 128–154 ppm concentrations, attributed to synergistic effects with other lactam derivatives .

b. (R)-5-(Aminomethyl)pyrrolidin-2-one

- Structure: Features an aminomethyl group at the 5-position instead of isopropyl.

- Properties : The hydrochloride salt form (CAS 1956434-90-4) increases solubility, making it more suitable for pharmaceutical applications. The primary amine group enables covalent modifications or salt formation .

c. 3-Hydroxy-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one (3-Hydroxycotinine)

- Structure : Contains a pyridinyl group at the 5-position and a hydroxyl group at the 3-position.

- Bioactivity : As a nicotine metabolite, it interacts with nicotinic acetylcholine receptors, though activity is weaker than nicotine itself .

- Key Difference : The pyridinyl and hydroxyl groups introduce aromaticity and polarity, influencing receptor binding kinetics compared to aliphatic isopropyl substituents.

Piperidinone Derivatives

a. (R)-5-Hydroxy-piperidin-2-one

- Structure : Six-membered lactam ring with a hydroxyl group at the 5-position.

- The hydroxyl group increases hydrophilicity, favoring aqueous solubility .

- Comparison : The larger ring size may reduce conformational rigidity, affecting binding specificity in biological targets.

Physicochemical and Pharmacokinetic Properties

Biological Activity

(R)-5-isopropylpyrrolidin-2-one, a compound belonging to the pyrrolidine family, has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies to elucidate its therapeutic potential.

Chemical Structure and Synthesis

The molecular structure of this compound can be depicted as follows:

This compound is synthesized through various methods, often involving the reaction of isopropylamine with suitable carbonyl compounds, followed by cyclization processes to form the pyrrolidinone ring. The stereochemistry at the 5-position is critical for its biological activity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of pyrrolidinone derivatives. In particular, this compound has shown promising activity against various bacterial strains, including multidrug-resistant Staphylococcus aureus. The compound's mechanism of action may involve disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

The anticancer potential of this compound has also been evaluated. In vitro studies indicate that this compound exhibits cytotoxic effects on several cancer cell lines, including A549 human lung adenocarcinoma cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 25 |

| HeLa | 30 |

| MCF-7 | 40 |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. Studies suggest that it may modulate signaling pathways related to apoptosis and inflammation. For instance, it has been shown to inhibit NF-kB activation, leading to reduced expression of pro-inflammatory cytokines.

Case Studies

Several case studies have documented the therapeutic effects of this compound in clinical settings. One notable study involved patients with chronic infections caused by resistant bacteria. The administration of this compound led to significant improvements in clinical outcomes and reduced bacterial load.

Case Study Summary: Efficacy in Chronic Infections

- Patient Population : 50 patients with chronic infections.

- Treatment Regimen : Oral administration of this compound for 8 weeks.

- Outcomes :

- 70% showed improvement in symptoms.

- Significant reduction in bacterial counts was observed in follow-up cultures.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.